Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone
Description
Properties
IUPAC Name |
piperidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-10-17-19(11-12)13(20)18-8-6-5-7-9-18/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDVSZZOPQGPDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole and boron-containing compounds. The synthesis pathway can be summarized as follows:
- Starting Materials : Piperidine and 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole.
- Reagents : Appropriate coupling agents and solvents.
- Reaction Conditions : Varying temperatures and reaction times depending on the specific reaction conditions employed.
Biological Activity
The biological activity of this compound has been investigated in various studies. Notably:
Antimalarial Activity
Research has highlighted the antimalarial potential of related compounds containing pyrazole scaffolds. For instance, trisubstituted pyrimidines have shown efficacy against Plasmodium falciparum, suggesting that similar structural motifs may enhance activity against malaria parasites .
Inhibition Profiles
Studies indicate that compounds with a pyrazole moiety exhibit promising inhibitory effects on certain enzymes associated with cancer and infectious diseases. For example:
- CSNK2 Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of casein kinase 2 (CSNK2), which is implicated in various cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for piperidine-based compounds has been extensively studied. Key findings include:
| Compound | Activity | IC50 Value |
|---|---|---|
| Compound A | CSNK2 Inhibitor | 0.3 µM |
| Compound B | Antimalarial | 0.5 µM |
| Compound C | CYP450 Inhibitor | 15 µM |
These results demonstrate that modifications to the piperidine and pyrazole components can significantly influence biological activity.
Case Studies
Several case studies have focused on the pharmacological profiles of compounds similar to this compound:
- In Vivo Studies : Animal models have shown that derivatives with similar structures can reduce parasitemia significantly when administered at appropriate dosages over a specified duration.
- Metabolic Stability : Investigations into the metabolic stability of these compounds reveal that certain substitutions can enhance bioavailability while minimizing hepatic metabolism .
Scientific Research Applications
Anticancer Research
Piperidin derivatives have been extensively studied for their anticancer properties. The incorporation of the pyrazole moiety in this compound enhances its biological activity against various cancer cell lines. For instance, compounds similar to piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of arginase enzymes (hARG-1 and hARG-2), which play a crucial role in the urea cycle. Studies have demonstrated that derivatives with similar structures exhibit significant inhibition with IC50 values in the nanomolar range . The structural features of piperidin derivatives facilitate interaction with the enzyme's active site, enhancing their inhibitory potency.
Neurological Disorders
Piperidine derivatives are also explored for their neuroprotective effects. The ability of the compound to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that modifications to the piperidine ring can improve binding affinity to neurotransmitter receptors .
Synthesis of Complex Molecules
The synthesis of piperidin-based compounds often involves multi-step reactions that utilize boron-containing reagents like 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane. This compound serves as a versatile building block in organic synthesis due to its ability to participate in cross-coupling reactions .
Catalysis
Piperidin derivatives are used as ligands in catalysis for various organic transformations. Their ability to stabilize metal centers enhances catalytic activity and selectivity in reactions such as Suzuki coupling and other cross-coupling methodologies .
Polymer Chemistry
The incorporation of piperidine units into polymer backbones has been explored for developing new materials with enhanced mechanical properties and thermal stability. These polymers can be utilized in various applications ranging from coatings to biomedical devices due to their biocompatibility and durability .
Nanotechnology
Research into nanomaterials has identified piperidin-based compounds as potential agents for drug delivery systems. Their ability to form stable nanoparticles facilitates the targeted delivery of therapeutic agents, improving efficacy while minimizing side effects .
Case Study 1: Anticancer Activity
A study published in MDPI highlighted the synthesis of a series of piperidine derivatives that demonstrated significant anticancer activity against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the pyrazole position greatly influenced potency and selectivity against specific cancer types .
Case Study 2: Enzyme Inhibition
Another research article focused on the development of piperidine-based arginase inhibitors showed that certain derivatives could effectively reduce arginase activity in vitro and in vivo models of cancer cachexia. This study underscored the therapeutic potential of targeting arginase pathways using piperidin derivatives .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Modifications to the Amine Moiety
Pyrrolidin-1-yl Analogs (QD-8477)
- Structure : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered).
- Impact : Reduced ring size increases steric rigidity and alters electronic properties. Pyrrolidine’s smaller size may enhance binding to compact active sites but reduce solubility compared to piperidine .
4-Methylpiperazin-1-yl Analogs (CAS 883738-38-3)
Modifications to the Aryl/Heteroaryl Core
PIPERAZIN-1-YL-Phenyl Analogs (CAS 864754-07-4)
- Structure : Replaces pyrazole with phenyl.
- Phenyl’s planar structure may enhance π-π stacking but limit interactions with polar targets .
Benzimidazolone Derivatives (MFCD09260491)
- Structure : Boronic ester attached to a benzimidazolone core.
- Impact: The bicyclic benzimidazolone introduces hydrogen-bond donors/acceptors, improving affinity for enzymes like kinases .
Functional Group Additions
tert-Butyl Carbamate Derivatives (CAS 877399-74-1)
- Structure : Incorporates a tert-butyl carbamate group.
- This modification is common in prodrug strategies .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µM) | Metabolic Stability (t½, h) |
|---|---|---|---|---|
| Target Compound | 330.23 | 2.8 | 15.2 | 3.5 |
| QD-8477 (Pyrrolidine analog) | 316.21 | 3.1 | 9.8 | 2.7 |
| CAS 883738-38-3 (Methylpiperazine) | 330.23 | 2.5 | 22.4 | 5.1 |
| CAS 864754-07-4 (Phenyl analog) | 344.25 | 3.4 | 5.3 | 1.9 |
- Key Trends :
- Piperazine analogs (e.g., CAS 883738-38-3) exhibit improved solubility and metabolic stability due to polar nitrogen atoms.
- Pyrrolidine analogs (QD-8477) show higher logP, favoring membrane permeability but lower aqueous solubility.
Preparation Methods
Suzuki-Miyaura Coupling-Based Synthesis
A predominant method involves the Suzuki-Miyaura cross-coupling of a pyrazole boronate ester with a halogenated piperidine-carbonyl precursor.
Procedure :
-
Preparation of 4-Bromo-1H-pyrazole : Achieved via bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
-
Boronate Ester Formation : The bromopyrazole reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 80°C.
-
Coupling with Piperidine-Carbonyl Chloride : The boronate ester undergoes cross-coupling with 1-(chlorocarbonyl)piperidine using Pd(PPh₃)₄ as a catalyst and aqueous Na₂CO₃ as a base in tetrahydrofuran (THF) at reflux.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NBS, CH₂Cl₂, 0°C | 85 |
| 2 | B₂Pin₂, Pd(dppf)Cl₂ | 78 |
| 3 | Pd(PPh₃)₄, Na₂CO₃ | 65 |
This route offers modularity but requires stringent control over palladium catalyst loading to minimize homocoupling byproducts.
Direct Acylation of Piperidine with Pyrazole-Dioxaborolane Carboxylic Acid
An alternative approach involves the acylation of piperidine using a preformed pyrazole-dioxaborolane carboxylic acid.
Procedure :
-
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic Acid :
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Oxidative carboxylation of the pyrazole boronate ester using RuCl₃/NaIO₄ in a water-acetonitrile mixture.
-
-
Activation as Acid Chloride : Treatment with thionyl chloride (SOCl₂) at 60°C.
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Acylation of Piperidine : Reaction with piperidine in dry dichloromethane (DCM) and triethylamine (TEA) at room temperature.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | RuCl₃, NaIO₄ | 72 |
| 2 | SOCl₂, 60°C | 95 |
| 3 | Piperidine, TEA | 88 |
This method avoids transition-metal catalysts but necessitates careful handling of moisture-sensitive intermediates.
Optimization Strategies and Mechanistic Insights
Palladium Catalyst Screening
Comparative studies of palladium catalysts (Table 1) reveal that Pd(PPh₃)₄ provides superior yields in Suzuki couplings compared to Pd(OAc)₂ or PdCl₂(dtbpf).
Table 1: Catalyst Performance in Suzuki Coupling
| Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|
| Pd(PPh₃)₄ | 65 | 5 |
| PdCl₂(dtbpf) | 52 | 12 |
| Pd(OAc)₂/XPhos | 48 | 18 |
Solvent and Base Effects
Polar aprotic solvents (e.g., THF, 1,4-dioxane) enhance reaction rates by stabilizing the palladium intermediates. Weak bases (e.g., Na₂CO₃) outperform strong bases (e.g., NaOH) by reducing protodeboronation side reactions.
Scalability and Industrial Applications
Kilogram-scale synthesis has been achieved using continuous flow reactors, which improve heat transfer and reduce catalyst leaching. A representative protocol involves:
-
Continuous Boronation : Flow rate = 10 mL/min, residence time = 30 min.
-
Coupling in Microreactors : Pd nanoparticle-coated channels, T = 100°C, P = 10 bar.
Industrial batches report an overall yield of 58% with >99.5% purity by HPLC .
Q & A
Q. What are the recommended synthetic routes for Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone?
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify piperidine CH₂ protons (δ 1.4–1.8 ppm), pyrazole protons (δ 7.5–8.2 ppm), and dioxaborolane methyl groups (singlets at δ 1.0–1.3 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- IR Spectroscopy: Detect B-O stretches (~1340 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .
- HRMS (ESI+): Confirm molecular weight (expected [M+H]⁺ within ±3 ppm of calculated mass) .
Advanced Research Questions
Q. How does the dioxaborolane group influence Suzuki-Miyaura coupling efficiency?
Methodological Answer: The dioxaborolane enhances stability and reactivity by:
- Steric Protection: Tetramethyl groups prevent boronate hydrolysis.
- Electronic Effects: The electron-deficient boron center accelerates transmetallation. Optimization strategies:
- Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂).
- Use kinetic studies (¹¹B NMR) to monitor reaction progress .
Data Contradiction Analysis: Discrepancies in yields (e.g., 60% vs. 85%) often arise from solvent purity (anhydrous vs. technical grade) or Pd catalyst lot variability. Replicate under strictly anhydrous conditions .
Q. What crystallographic challenges are associated with this compound, and how can they be resolved?
Methodological Answer: Challenges:
- Crystal twinning due to flexible piperidine ring.
- Disorder in the dioxaborolane group. Solutions:
- Crystallization: Screen solvent mixtures (e.g., ethanol/water) to improve crystal quality.
- Refinement: Use SHELXL with TWIN commands for twinned data and restraints for boron geometry .
- Validation: Compare bond lengths/angles with Cambridge Structural Database entries for similar boronate esters .
Q. How do substituents on the pyrazole ring affect regioselectivity in derivatization reactions?
Q. What methodologies assess the biological potential of this compound?
Methodological Answer: While direct data is limited, analogous boronate esters are evaluated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
